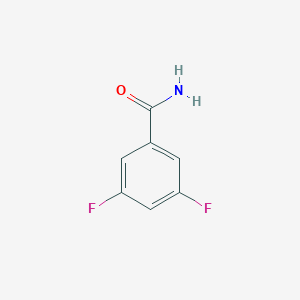

3,5-Difluorobenzamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,5-difluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2NO/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGOIBYYWOVRGGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50371696 | |

| Record name | 3,5-Difluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132980-99-5 | |

| Record name | 3,5-Difluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 132980-99-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3,5-Difluorobenzamide: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic scaffolds is a widely recognized strategy for modulating molecular properties. The unique electronic characteristics of fluorine can profoundly influence a molecule's reactivity, conformation, metabolic stability, and binding affinity to biological targets. This guide provides a comprehensive technical overview of 3,5-Difluorobenzamide, a fluorinated aromatic amide with significant potential as a versatile building block in drug discovery and the development of advanced materials. As a Senior Application Scientist, this document is structured to deliver not only precise technical data but also actionable insights into its synthesis and potential applications, grounded in established scientific principles.

Physicochemical and Spectroscopic Properties of this compound

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 132980-99-5 | [1] |

| Molecular Formula | C₇H₅F₂NO | [1] |

| Molecular Weight | 157.12 g/mol | [1] |

| Appearance | White to off-white crystalline powder | Inferred from precursors |

| Melting Point | 155-159 °C | [1] |

| Boiling Point | Not available | |

| Solubility | Limited data available. Likely soluble in polar organic solvents such as methanol, ethanol, DMSO, and DMF. | [2][3] |

| IR (KBr, cm⁻¹) | Data available, characteristic peaks for N-H, C=O, and C-F bonds expected. | [1] |

| Mass Spectrum | Major fragments at m/z 157 (M+), 141, 113. | [1] |

| ¹H NMR | Predicted: Aromatic protons would appear as a triplet and a multiplet. Amide protons would appear as a broad singlet. | |

| ¹³C NMR | Predicted: Signals for the carbonyl carbon, aromatic carbons (with C-F coupling), and the carbon bearing the amide group. |

Synthesis of this compound: Methodologies and Mechanistic Rationale

The synthesis of this compound can be approached from several precursors. Below, two robust and experimentally validated synthetic routes are detailed, along with the underlying chemical principles that govern these transformations.

Method 1: Hydrolysis of 3,5-Difluorobenzonitrile

This method, adapted from patent literature, provides a direct and efficient route to the target amide.[7]

Experimental Protocol:

-

Reaction Setup: In a 100 mL four-necked flask equipped with a mechanical stirrer, reflux condenser, thermometer, and a dropping funnel, add 20 g (0.144 mol) of 3,5-difluorobenzonitrile.

-

Acid Addition: Carefully add 90 mL of 96% concentrated sulfuric acid to the flask while stirring. The addition should be controlled to manage the exothermic reaction.

-

Heating: Heat the reaction mixture to a temperature of 110-120 °C and maintain this temperature with vigorous stirring for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture onto crushed ice with stirring.

-

Precipitation and Filtration: The this compound will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

-

Drying: Dry the collected solid in a vacuum oven to obtain the final product.

Causality Behind Experimental Choices:

-

Concentrated Sulfuric Acid: Serves as both a reagent and a solvent. It protonates the nitrile nitrogen, making the carbon atom more electrophilic and susceptible to nucleophilic attack by water (present in the concentrated acid).

-

Elevated Temperature: Provides the necessary activation energy for the hydrolysis of the highly stable nitrile group.

-

Iced Water Quenching: The reaction is quenched by pouring it onto ice to rapidly dissipate the heat of dilution of the concentrated sulfuric acid and to precipitate the organic product, which is less soluble in water.

Diagram of the Synthetic Workflow from 3,5-Difluorobenzonitrile:

Caption: Workflow for the synthesis of this compound via nitrile hydrolysis.

Method 2: Amidation of 3,5-Difluorobenzoic Acid

This is a classic and versatile two-step method for the preparation of amides from carboxylic acids.

Step 1: Synthesis of 3,5-Difluorobenzoyl Chloride

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 10 g (0.063 mol) of 3,5-difluorobenzoic acid in 20 mL of toluene.

-

Reagent Addition: Add thionyl chloride (1.5 equivalents, 11.3 g or 6.9 mL) dropwise to the suspension at room temperature.

-

Heating: Heat the reaction mixture to reflux (approximately 100 °C) for 1-2 hours, or until the evolution of HCl and SO₂ gases ceases. The reaction mixture should become a clear solution.

-

Removal of Excess Reagent: After the reaction is complete, remove the excess thionyl chloride and toluene by distillation under reduced pressure. The crude 3,5-difluorobenzoyl chloride is obtained as an oil or low-melting solid and is typically used in the next step without further purification.

Step 2: Amination of 3,5-Difluorobenzoyl Chloride

Experimental Protocol:

-

Reaction Setup: In a separate flask, prepare a concentrated solution of aqueous ammonia (e.g., 28-30%).

-

Addition of Acid Chloride: Cool the ammonia solution in an ice bath. Slowly add the crude 3,5-difluorobenzoyl chloride from the previous step to the cold ammonia solution with vigorous stirring. A white precipitate of this compound will form immediately.

-

Stirring: Continue stirring the mixture in the ice bath for 30 minutes to ensure the reaction goes to completion.

-

Filtration and Washing: Collect the precipitate by vacuum filtration and wash it thoroughly with cold water to remove any ammonium chloride and excess ammonia.

-

Drying: Dry the product in a vacuum oven.

Causality Behind Experimental Choices:

-

Thionyl Chloride: A common and effective reagent for converting carboxylic acids to highly reactive acid chlorides. The byproducts (HCl and SO₂) are gaseous, which drives the reaction to completion.

-

Toluene: An inert solvent that facilitates the reaction and helps to control the temperature.

-

Aqueous Ammonia: Provides the nucleophilic amine to react with the electrophilic acid chloride. The reaction is typically fast and high-yielding.

-

Ice Bath: The amination reaction is highly exothermic. Cooling is essential to control the reaction rate and prevent potential side reactions.

Diagram of the Synthetic Workflow from 3,5-Difluorobenzoic Acid:

Caption: Two-step synthesis of this compound from its corresponding carboxylic acid.

Chemical Reactivity and Stability

This compound exhibits the characteristic reactivity of an aromatic amide. The amide functionality is relatively stable but can undergo hydrolysis to the corresponding carboxylic acid under either acidic or basic conditions with heating. The electron-withdrawing nature of the two fluorine atoms on the aromatic ring increases the acidity of the N-H protons and can influence the reactivity of the aromatic ring towards nucleophilic aromatic substitution, although the positions meta to the activating amide group are not highly activated. The compound is expected to be stable under standard laboratory conditions, but prolonged exposure to strong acids or bases, especially at elevated temperatures, will lead to its degradation.

Applications in Research and Drug Discovery

While specific biological activities of this compound are not extensively reported, the broader class of fluorinated benzamides has garnered significant attention in medicinal chemistry. The incorporation of fluorine can enhance metabolic stability, improve binding affinity to target proteins, and modulate lipophilicity, all of which are critical parameters in drug design.[8]

Derivatives of the closely related 2,6-difluorobenzamide have been investigated as potent inhibitors of the bacterial cell division protein FtsZ, highlighting the potential of this scaffold in the development of novel antibiotics.[9] The 3,5-difluoro substitution pattern present in this compound offers a different electronic and steric profile that could be exploited in the design of inhibitors for various enzymatic targets. Researchers in drug discovery are encouraged to consider this compound as a valuable starting material or fragment for the synthesis of new chemical entities with potential therapeutic applications.

Conclusion

This compound is a readily accessible and synthetically versatile fluorinated building block. This guide has provided a detailed overview of its physicochemical properties, robust synthetic protocols, and a forward-looking perspective on its potential applications. The provided experimental procedures are designed to be self-validating, with a clear rationale for each step. As the demand for novel fluorinated compounds in pharmaceuticals and materials science continues to grow, a thorough understanding of key intermediates like this compound will be invaluable for researchers and scientists in these fields.

References

- 1. This compound | C7H5F2NO | CID 2736910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. reddit.com [reddit.com]

- 4. 3,5-Difluorobenzonitrile(64248-63-1) 1H NMR spectrum [chemicalbook.com]

- 5. 3,5-Difluorobenzoic acid(455-40-3) 1H NMR spectrum [chemicalbook.com]

- 6. faculty.fiu.edu [faculty.fiu.edu]

- 7. JPH06239810A - Method for producing 3,5-difluoroaniline - Google Patents [patents.google.com]

- 8. Synthesis and Biological Evaluation of Novel FtsZ-targeted 3-arylalkoxy-2,6-difluorobenzamides as Potential Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 3,5-Difluorobenzamide in Organic Solvents

For Immediate Release

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals on the Solubility Characteristics of a Key Fluorinated Benzamide

Understanding the solubility of active pharmaceutical ingredients (APIs) and key chemical intermediates is a cornerstone of efficient drug development and chemical process design. This technical guide provides an in-depth analysis of the solubility of 3,5-Difluorobenzamide, a crucial fluorinated building block in medicinal chemistry. Authored for researchers, scientists, and drug development professionals, this document offers a blend of theoretical principles, practical experimental protocols, and illustrative data to facilitate informed decision-making in the laboratory.

Introduction: The Significance of Solubility in Chemical and Pharmaceutical Development

Solubility is a critical physicochemical parameter that dictates the behavior of a compound in various systems. For drug development, it directly influences bioavailability, formulation strategies, and purification processes.[1][2] In organic synthesis, understanding solubility is paramount for reaction optimization, product isolation, and crystallization. This compound (C₇H₅F₂NO, CAS No: 132980-99-5) is a versatile intermediate whose fluorinated benzene ring imparts unique electronic properties, making it a valuable synthon for novel therapeutics.[3][4] A thorough understanding of its solubility in a range of organic solvents is therefore essential for its effective utilization.

Theoretical Framework: Deconstructing the Factors Governing Solubility

The solubility of a solid in a liquid is a thermodynamic equilibrium process. The principle of "like dissolves like" provides a foundational, albeit simplified, understanding.[5] A more nuanced perspective involves considering the interplay of intermolecular forces between the solute (this compound) and the solvent.

The this compound molecule possesses a polar amide functional group capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O), and a relatively non-polar difluorinated benzene ring.[6][7] Its solubility in a given organic solvent is a function of the balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.

Key molecular interactions influencing solubility include:

-

Hydrogen Bonding: The amide group can form strong hydrogen bonds with protic solvents (e.g., alcohols) and other hydrogen bond acceptors (e.g., acetone).[5][8]

-

Dipole-Dipole Interactions: The polar nature of the amide and the C-F bonds contribute to dipole-dipole interactions with polar aprotic solvents (e.g., acetonitrile, DMSO).

-

Van der Waals Forces: The aromatic ring contributes to dispersion forces, which are the primary mode of interaction with non-polar solvents.

The presence of two fluorine atoms on the benzene ring increases the molecule's polarity and can influence its crystal lattice energy, which in turn affects its solubility.

Caption: Key intermolecular forces governing the solubility of this compound.

Solubility Profile of Benzamide Derivatives: An Illustrative Overview

A study on benzamide solubility in various organic solvents at different temperatures demonstrated the following trend in solubility at 298.15 K (25 °C): methanol > acetone > ethanol > 1-propanol > 1-butanol > isopropanol > isobutanol > methyl acetate > ethyl acetate > butyl acetate > acetonitrile > water.[9] This trend highlights the importance of hydrogen bonding and polarity in solvating the amide functional group.

Table 1: Illustrative Solubility of Benzamide in Common Organic Solvents at 298.15 K (25 °C)

| Solvent | Solvent Type | Mole Fraction Solubility (x10³) of Benzamide |

| Methanol | Polar Protic | 155.2 |

| Ethanol | Polar Protic | 96.6 |

| Acetone | Polar Aprotic | 118.8 |

| Acetonitrile | Polar Aprotic | 10.8 |

| Ethyl Acetate | Moderately Polar | 21.6 |

| Water | Polar Protic | 1.9 |

Data adapted from a study on benzamide solubility.[9] It is imperative to experimentally determine the solubility of this compound for accurate data.

Experimental Determination of Solubility: The Shake-Flask Method

The "gold standard" for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method.[10][11][12] This method involves equilibrating an excess of the solid compound with the solvent of interest until the solution is saturated.

Detailed Step-by-Step Protocol

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (powder form, purity ≥96.0%)

-

Selected organic solvent (analytical grade)

-

Scintillation vials or flasks with tight-fitting caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or another suitable analytical technique for quantification.

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a pre-weighed vial. The excess solid is crucial to ensure equilibrium with the solid phase.

-

Add a known volume or mass of the selected organic solvent to the vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled orbital shaker.

-

Agitate the samples at a constant temperature (e.g., 25 °C) for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is typically recommended.[1][13] It is advisable to take measurements at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration of the solute in the solution remains constant).

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

-

To separate the saturated solution from the undissolved solid, either centrifuge the vials at the experimental temperature or filter an aliquot of the supernatant through a syringe filter.[2][11] This step must be performed carefully to avoid any temperature fluctuations that could alter the solubility.

-

-

Quantification:

-

Accurately dilute a known volume or mass of the clear, saturated solution with a suitable solvent.

-

Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound to ensure accurate quantification.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as mg/mL, mol/L, or mole fraction.

-

Report the temperature at which the solubility was determined.

-

Caption: Standard workflow for the shake-flask solubility determination method.

Conclusion and Future Directions

This guide provides a foundational understanding of the solubility of this compound in organic solvents, grounded in theoretical principles and established experimental methodology. While data for the parent compound, benzamide, offers a useful starting point, it is imperative for researchers to perform experimental determinations to obtain accurate solubility data for this compound in solvents relevant to their specific applications. Such data is invaluable for optimizing reaction conditions, developing robust purification and crystallization protocols, and designing effective formulations in the pharmaceutical and chemical industries. Future work should focus on generating a comprehensive, publicly available database of the solubility of this compound in a broad array of organic solvents at various temperatures.

References

- 1. enamine.net [enamine.net]

- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 3. This compound | C7H5F2NO | CID 2736910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. merckmillipore.com [merckmillipore.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. webhome.auburn.edu [webhome.auburn.edu]

- 7. scienceready.com.au [scienceready.com.au]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. spiral.imperial.ac.uk [spiral.imperial.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. dissolutiontech.com [dissolutiontech.com]

- 13. downloads.regulations.gov [downloads.regulations.gov]

Introduction: The Critical Role of Solid-State Properties in Pharmaceutical Development

An In-depth Technical Guide to the Crystal Structure of 3,5-Difluorobenzamide and its Polymorphs

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug development, the solid-state properties of an Active Pharmaceutical Ingredient (API) are as crucial as its pharmacological activity. The arrangement of molecules in a crystal lattice dictates fundamental physicochemical properties, including solubility, dissolution rate, stability, and manufacturability. This compound (C7H5F2NO)[1], a fluorinated aromatic amide, serves as a pertinent case study in the importance of solid-state characterization. The strategic placement of fluorine atoms can significantly alter intermolecular interactions, leading to unique crystal packing and the potential for polymorphism—the ability of a compound to exist in multiple crystalline forms.[2]

The uncontrolled appearance of a new, less soluble polymorph can have disastrous consequences, as famously demonstrated by the case of the HIV-protease inhibitor Ritonavir, which necessitated a market withdrawal and reformulation. Consequently, a thorough understanding and rigorous control of the crystalline form of an API is a non-negotiable aspect of regulatory approval and successful commercialization.

This guide provides a comprehensive technical overview of the known crystal structure of this compound. It further outlines the critical, field-proven methodologies for comprehensive polymorph screening and characterization, designed to ensure the selection of the optimal and most stable solid form for development.

Part 1: The Known Crystal Structure of this compound (Form I)

The solid-state structure of this compound has been elucidated and its packing motif is known to be analogous to that of Benzamide Form I.[3] This structural similarity provides a robust framework for understanding its crystallographic features.

Synthesis and Crystallization for Structural Analysis

The synthesis of benzamide derivatives is commonly achieved through the amidation of a corresponding benzoic acid chloride.[4] For this compound, a reliable route begins with the commercially available 3,5-Difluorobenzoic acid.

Plausible Synthetic Pathway:

-

Acid Chloride Formation: 3,5-Difluorobenzoic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), typically in an inert solvent, to yield 3,5-difluorobenzoyl chloride.

-

Amidation: The resulting acid chloride is then reacted with an ammonia source (e.g., ammonium hydroxide) to form the primary amide, this compound.

Protocol for Single-Crystal Growth (Slow Evaporation): The growth of single crystals of sufficient size and quality for X-ray diffraction is the most challenging and critical first step in structure determination.[5]

-

Solvent Selection: Dissolve the purified this compound in a minimal amount of a suitable solvent (e.g., ethanol or ethyl acetate) at a slightly elevated temperature to ensure complete dissolution.

-

Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean, small vial to remove any particulate matter that could act as unwanted nucleation sites.

-

Evaporation: Cover the vial with parafilm and puncture it with a few small holes using a needle. This allows for slow solvent evaporation.

-

Incubation: Place the vial in a vibration-free environment at a constant temperature. Over several days to weeks, as the solvent slowly evaporates and the solution becomes supersaturated, single crystals should form.

Structural Analysis by Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the definitive technique for determining the precise three-dimensional arrangement of atoms within a crystal.[6] By measuring the angles and intensities of X-rays diffracted by the crystal's electron clouds, a complete molecular and packing structure can be resolved.[5]

Based on its documented similarity to Benzamide Form I, the key crystallographic features of this compound can be summarized.[3][7] The structure is characterized by the classic amide-to-amide hydrogen-bonded dimer synthon, a robust and predictable interaction in primary amides.

Table 1: Crystallographic Data for Benzamide Form I (Model for this compound) [7]

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.59 |

| b (Å) | 5.01 |

| c (Å) | 21.93 |

| β (°) | 90.75 |

| Volume (ų) | 613.9 |

| Z (Molecules/Unit Cell) | 4 |

Key Structural Features:

-

Hydrogen Bonding: Molecules of this compound are expected to form centrosymmetric dimers through N-H···O hydrogen bonds between the amide groups of two neighboring molecules. This is a highly stable and common arrangement for benzamides.

-

Molecular Conformation: A notable feature of Benzamide Form I is the non-planar conformation, with an angle of approximately 26° between the plane of the amide group and the benzene ring.[7] This twist is a result of balancing intramolecular steric effects and intermolecular packing forces. The fluorine substituents in this compound are likely to influence this dihedral angle.

-

Packing: These hydrogen-bonded dimers then pack into a three-dimensional lattice, influenced by weaker C-H···O and potentially C-H···F interactions, as well as π–π stacking of the aromatic rings.

Part 2: Polymorph Screening and Characterization

The existence of a single crystal structure does not preclude the existence of others. Polymorphism is a prevalent phenomenon for APIs, and a comprehensive screen is essential to identify all accessible crystalline forms and determine their thermodynamic relationships.[8]

The Imperative of Polymorph Screening

Different polymorphs of the same compound can exhibit markedly different physical properties:

-

Solubility & Bioavailability: Metastable forms are generally more soluble than their stable counterparts. This can significantly impact a drug's absorption rate.

-

Stability: A metastable form can convert to a more stable, less soluble form over time, especially under the stress of manufacturing (e.g., grinding, compression) or during storage.[9]

-

Intellectual Property: Novel crystalline forms are often patentable, making polymorph screening a crucial part of life-cycle management.[10]

The goal of a polymorph screen is to induce crystallization under a wide array of conditions to maximize the discovery of new forms.[11]

Experimental Workflow for Polymorph Discovery

A robust polymorph screen explores a diverse set of crystallization methods, solvents, and conditions. The resulting solids are then analyzed, primarily by Powder X-ray Diffraction (PXRD), to identify unique crystalline forms.

Caption: High-level workflow for pharmaceutical polymorph screening.

Part 3: In-Depth Characterization Protocols

For a protocol to be trustworthy, it must be self-validating. This means including appropriate system suitability checks and calibrations to ensure the data generated is accurate and reliable.

Protocol 1: Powder X-ray Diffraction (PXRD) for Polymorph Identification

PXRD is the cornerstone of polymorph analysis, providing a unique "fingerprint" for each crystalline phase.[8][12]

-

Principle of Causality: Different crystal lattices (polymorphs) will diffract X-rays at different angles (2θ) according to Bragg's Law (nλ = 2d sinθ), resulting in a distinct diffraction pattern for each form.[13]

-

Methodology:

-

Sample Preparation: Gently grind approximately 5-10 mg of the crystalline sample with a mortar and pestle to ensure random crystal orientation. Pack the powder into a sample holder, using a glass slide to create a flat, level surface flush with the holder's rim.[14]

-

Instrument Setup: Use a diffractometer with a Cu Kα radiation source. Typical settings include a voltage of 40 kV and a current of 40 mA.

-

Data Acquisition: Scan the sample over a 2θ range of 2° to 40°. A continuous scan with a step size of 0.02° and a scan speed of 1-2°/minute is generally sufficient for initial screening.

-

Data Analysis: Process the raw data to remove background noise. Compare the resulting diffractograms. Peaks at different 2θ positions or significant differences in relative peak intensities indicate the presence of different polymorphs.

-

-

System Validation: Before analysis, run a certified standard (e.g., silicon powder) to verify the calibration of the 2θ axis. The observed peak positions for the standard must fall within the specified tolerance of the certified values.

Protocol 2: Differential Scanning Calorimetry (DSC) for Thermal Analysis

DSC measures the difference in heat flow between a sample and a reference as a function of temperature, revealing thermal events like melting and solid-solid phase transitions.[15][16]

-

Principle of Causality: Each polymorph has a unique crystal lattice energy, which results in a distinct melting point and enthalpy of fusion (ΔHfus). A metastable form will typically melt at a lower temperature than the stable form.[10] During heating, a metastable form may melt and then recrystallize into a more stable form before finally melting at a higher temperature (Ostwald's Rule of Stages).[16]

-

Methodology:

-

Sample Preparation: Accurately weigh 1-3 mg of the sample into an aluminum DSC pan and hermetically seal it. Prepare an identical empty pan to serve as the reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with dry nitrogen gas (e.g., at 50 mL/min) to maintain an inert atmosphere.

-

Temperature Program: Heat the sample at a constant rate, typically 10 °C/min, from ambient temperature to a point well above the final melting point.

-

Data Analysis: Analyze the resulting thermogram. An endothermic peak represents melting. The onset temperature is taken as the melting point (Tm), and the integrated peak area corresponds to the enthalpy of fusion (ΔHfus). Exothermic peaks observed before a final melt indicate a recrystallization event.

-

-

System Validation: Calibrate the instrument for temperature and enthalpy using certified indium and zinc standards. The measured onset of melting and enthalpy of fusion for the standards must be within the acceptable limits of the certified values.

Conclusion and Future Directions

This guide has detailed the known crystal structure of this compound, leveraging its established similarity to Benzamide Form I to describe its key structural and packing features.[3][7] While this provides a strong foundational understanding, it simultaneously highlights the critical need for empirical investigation. The potential for polymorphism in any API, including this compound, necessitates the rigorous application of the screening and characterization workflows outlined herein.

The combination of PXRD for structural fingerprinting and DSC for thermodynamic analysis forms a powerful, industry-standard approach to de-risking pharmaceutical development by identifying and selecting the most stable crystalline form.[17] Future work should focus on executing a comprehensive polymorph screen to confirm if other forms of this compound are accessible. Furthermore, computational crystal structure prediction could be employed to guide experimental efforts, and co-crystallization studies could be initiated to explore novel solid forms with tailored physicochemical properties.

References

- 1. This compound | C7H5F2NO | CID 2736910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,5-Difluorobenzoic acid | 455-40-3 | Benchchem [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 6. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. journals.iucr.org [journals.iucr.org]

- 8. rigaku.com [rigaku.com]

- 9. ijcpa.in [ijcpa.in]

- 10. perkinelmer.com.ar [perkinelmer.com.ar]

- 11. improvedpharma.com [improvedpharma.com]

- 12. creative-biostructure.com [creative-biostructure.com]

- 13. mdpi.com [mdpi.com]

- 14. mcgill.ca [mcgill.ca]

- 15. tainstruments.com [tainstruments.com]

- 16. shimadzu.com [shimadzu.com]

- 17. resources.rigaku.com [resources.rigaku.com]

Spectroscopic Data for 3,5-Difluorobenzamide: A Comprehensive Technical Guide for Researchers

Introduction

3,5-Difluorobenzamide (C₇H₅F₂NO, CAS No. 132980-99-5) is a fluorinated aromatic compound of significant interest in medicinal chemistry and drug development.[1] The incorporation of fluorine atoms into organic molecules can profoundly alter their physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity, making it a key building block in the synthesis of novel therapeutic agents. Accurate and comprehensive structural elucidation is the bedrock of chemical research, ensuring the identity, purity, and conformational integrity of synthesized compounds. This guide provides an in-depth analysis of the core spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

This document is designed for researchers, scientists, and drug development professionals, offering not only the raw spectral data but also a detailed interpretation and the underlying scientific principles. We will explore the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity and reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all essential for unambiguous structure confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the number, environment, and connectivity of protons in a molecule.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The use of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte peaks.

-

Instrument Setup: Record the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition: Acquire the spectrum at room temperature. Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 8 to 16 scans are sufficient to achieve a good signal-to-noise ratio.

-

Referencing: The chemical shifts (δ) are reported in parts per million (ppm) and referenced internally to the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

The aromatic region of the ¹H NMR spectrum of this compound is expected to show two distinct signals corresponding to the two types of aromatic protons. Experimental data confirms the presence of these signals.[2]

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-4 | ~7.3 - 7.5 | Triplet of triplets (tt) | ³J(H-F) ≈ 8-10 Hz, ⁴J(H-H) ≈ 2-3 Hz |

| H-2, H-6 | ~7.5 - 7.7 | Doublet of triplets (dt) | ³J(H-F) ≈ 6-8 Hz, ⁴J(H-H) ≈ 2-3 Hz |

| -NH₂ | ~7.8 - 8.2 | Broad singlet (2H) | - |

-

H-4 (para-proton): This proton is coupled to the two equivalent fluorine atoms at positions 3 and 5, resulting in a triplet. Each peak of this triplet is further split by the two equivalent ortho-protons (H-2, H-6) into a smaller triplet, resulting in a "triplet of triplets" (tt) pattern.

-

H-2, H-6 (ortho-protons): These two protons are chemically equivalent. They are coupled to the adjacent fluorine atom (at C-3 or C-5, respectively), resulting in a doublet. Each peak of this doublet is further split by the para-proton (H-4) into a triplet, giving a "doublet of triplets" (dt) pattern.

-

-NH₂ Protons: The two protons of the amide group typically appear as a broad singlet due to quadrupole broadening from the ¹⁴N nucleus and potential chemical exchange. Their chemical shift can be highly dependent on solvent and concentration.

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope (1.1%), spectra are typically acquired with proton decoupling to simplify the spectrum and enhance signal intensity.[3]

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A slightly higher concentration may be beneficial.

-

Instrument Setup: Record the spectrum on a 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

-

Data Acquisition: Acquire the spectrum using proton broadband decoupling. A larger number of scans (e.g., 256 to 1024) is typically required compared to ¹H NMR.

-

Referencing: Chemical shifts are referenced to the deuterated solvent signal (e.g., DMSO-d₆ at 39.52 ppm or CDCl₃ at 77.16 ppm).

Due to the molecule's symmetry, only four signals are expected for the seven carbon atoms in the ¹³C NMR spectrum. The fluorine atoms will cause splitting of the carbon signals due to C-F coupling.

| Carbon Assignment | Predicted δ (ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) |

| C=O | ~165 - 168 | Singlet or narrow triplet | - |

| C-3, C-5 | ~160 - 164 | Doublet | ¹J(C-F) ≈ 240-250 Hz |

| C-1 | ~135 - 138 | Triplet | ³J(C-F) ≈ 8-10 Hz |

| C-4 | ~110 - 114 | Triplet | ²J(C-F) ≈ 20-25 Hz |

| C-2, C-6 | ~112 - 116 | Doublet of doublets or Triplet | ²J(C-F) & ⁴J(C-F) ≈ 2-5 Hz |

-

C=O (Carbonyl Carbon): This carbon is typically found in the 165-168 ppm range and is the most deshielded carbon apart from those directly bonded to fluorine.

-

C-3, C-5 (Fluorine-bearing Carbons): These carbons will appear far downfield due to the strong deshielding effect of the attached fluorine. They will be split into a large doublet by the directly attached fluorine (¹JCF).[4]

-

C-1 (Ispo-Carbon): The carbon attached to the amide group will appear as a triplet due to coupling with the two meta-fluorine atoms (³JCF).

-

C-4 (para-Carbon): This carbon will also appear as a triplet due to coupling with the two ortho-fluorine atoms (²JCF).

-

C-2, C-6 (ortho-Carbons): These equivalent carbons will show smaller couplings to the adjacent (²JCF) and distant (⁴JCF) fluorine atoms, likely resulting in a triplet or a doublet of doublets.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine atoms in the molecule.

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup: Record the spectrum on an NMR spectrometer equipped with a fluorine probe (e.g., at 376 MHz for a 400 MHz ¹H instrument).

-

Data Acquisition: Acquire the spectrum with proton decoupling to simplify the signal.

-

Referencing: Chemical shifts are typically referenced externally to CFCl₃ at 0.00 ppm.[5]

Due to the symmetry of this compound, a single signal is expected in the ¹⁹F NMR spectrum.

| Fluorine Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constants (J, Hz) |

| F-3, F-5 | ~ -105 to -115 | Triplet | ³J(F-H) ≈ 8-10 Hz |

The two fluorine atoms are chemically equivalent and will appear as a single resonance. In a proton-coupled ¹⁹F spectrum, this signal would be split into a triplet by the two ortho-protons (H-2, H-6). The chemical shift for aromatic fluorine atoms typically falls in the -100 to -130 ppm range relative to CFCl₃.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

-

Sample Preparation (KBr Pellet): Mix ~1 mg of this compound with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum typically over the range of 4000 to 400 cm⁻¹. A background spectrum of air (or the clean ATR crystal) should be recorded first and subtracted from the sample spectrum.

The IR spectrum of this compound will show characteristic absorption bands for the amide and the substituted benzene ring.[7]

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3400 - 3100 | N-H stretch (asymmetric & symmetric) | Primary Amide (-NH₂) |

| ~3050 | C-H stretch | Aromatic Ring |

| ~1660 | C=O stretch (Amide I band) | Amide |

| ~1610 | N-H bend (Amide II band) | Amide |

| 1600, 1450 | C=C stretch | Aromatic Ring |

| ~1300 - 1100 | C-F stretch | Aryl-Fluoride |

| ~900 - 675 | C-H out-of-plane bend | Aromatic Ring |

-

N-H Stretching: Two distinct bands are expected for the primary amide N-H stretching (asymmetric and symmetric).

-

C=O Stretching (Amide I): A strong, sharp absorption around 1660 cm⁻¹ is characteristic of the amide carbonyl group.

-

C-F Stretching: Strong absorptions in the 1300-1100 cm⁻¹ region are indicative of the C-F bonds.

-

Aromatic Substitution Pattern: The pattern of C-H out-of-plane bending bands in the fingerprint region can help confirm the 1,3,5-trisubstitution pattern of the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural elucidation.

-

Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) via direct infusion or through a Gas Chromatography (GC) or Liquid Chromatography (LC) system.

-

Ionization: Use a suitable ionization technique. Electron Ionization (EI) is common for GC-MS and provides extensive fragmentation. Electrospray Ionization (ESI) is a softer technique often used for LC-MS.

-

Mass Analysis: Analyze the ions using a mass analyzer such as a quadrupole, time-of-flight (TOF), or Orbitrap.

-

Data Acquisition: Acquire the mass spectrum, recording the m/z values and their relative abundances.

The mass spectrum of this compound provides key structural information. The molecular weight of this compound is 157.12 g/mol .

| m/z | Proposed Fragment | Interpretation |

| 157 | [C₇H₅F₂NO]⁺• | Molecular Ion (M⁺•) |

| 141 | [C₇H₅F₂O]⁺ | Loss of •NH₂ (M - 16) |

| 113 | [C₆H₃F₂]⁺ | Loss of •CONH₂ (M - 44) |

-

Molecular Ion (m/z 157): The peak at m/z 157 corresponds to the intact molecule with one electron removed. Its presence confirms the molecular weight of the compound.[7]

-

Loss of Amide Radical (m/z 141): A common fragmentation pathway for primary amides is the loss of the amino radical (•NH₂, mass 16), leading to the formation of a benzoyl cation. The peak at m/z 141 (157 - 16) is consistent with this fragmentation.[7]

-

Loss of Carboxamide Radical (m/z 113): Cleavage of the bond between the aromatic ring and the carbonyl group results in the loss of the •CONH₂ radical (mass 44), giving the 3,5-difluorophenyl cation at m/z 113 (157 - 44).[7]

Caption: Proposed EI fragmentation pathway for this compound.

Conclusion

The comprehensive analysis of ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and Mass Spectrometry data provides a self-validating system for the unambiguous structural confirmation of this compound. Each technique offers a unique and complementary piece of the structural puzzle, from the proton and carbon framework defined by NMR, to the functional groups identified by IR, and the molecular weight and fragmentation pattern determined by MS. The protocols and interpretations detailed in this guide serve as a robust resource for researchers, ensuring high standards of scientific rigor in the synthesis and characterization of this important chemical entity.

References

- 1. scbt.com [scbt.com]

- 2. This compound(132980-99-5) 1H NMR spectrum [chemicalbook.com]

- 3. rsc.org [rsc.org]

- 4. 3,5-Difluorobenzoic acid(455-40-3) 13C NMR [m.chemicalbook.com]

- 5. colorado.edu [colorado.edu]

- 6. 19F [nmr.chem.ucsb.edu]

- 7. This compound | C7H5F2NO | CID 2736910 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 3,5-Difluorobenzamide for Researchers and Drug Development Professionals

This guide provides an in-depth overview of 3,5-Difluorobenzamide, a key fluorinated building block in medicinal chemistry and materials science. We will delve into its commercial availability, synthesis, analytical characterization, and applications, offering practical insights for researchers, scientists, and drug development professionals.

Strategic Importance of Fluorination in Drug Discovery

The introduction of fluorine atoms into organic molecules is a well-established strategy in modern drug design. The unique physicochemical properties of fluorine, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can significantly enhance the therapeutic profile of a drug candidate. Strategic fluorination can lead to:

-

Increased Metabolic Stability: The C-F bond is highly resistant to enzymatic cleavage, which can prolong the metabolic half-life of a drug, potentially reducing dosing frequency.

-

Enhanced Binding Affinity: The strong electronegativity of fluorine can alter the electronic distribution within a molecule, leading to more favorable interactions with biological targets.

-

Improved Membrane Permeability: Fluorine substitution can modulate a molecule's lipophilicity, influencing its ability to cross cellular membranes and reach its site of action.

This compound serves as a valuable scaffold that introduces a difluorinated phenyl motif, making it a sought-after intermediate in the synthesis of novel therapeutics and functional materials.[1][2]

Commercial Availability and Suppliers

This compound is readily available from a variety of commercial suppliers, typically with purities of 97% or higher. It is important to consult the supplier's certificate of analysis for specific batch purity and characterization data.

| Supplier | Product Number | Purity | Available Quantities |

| Sigma-Aldrich | 841131 | ≥96.0% (HPLC) | 1 g |

| Alfa Aesar | A19904 | 97% | 1 g, 5 g |

| TCI America | D2596 | >98.0% (GC) | 5 g, 25 g |

| Chem-Impex | 45471 | ≥98% | Contact for availability |

| SynQuest Labs | 4648-3-X6 | 97% | Contact for availability |

This table is not exhaustive, and other suppliers may be available in your region. It is recommended to request quotes from multiple vendors to ensure competitive pricing and availability.

Synthesis of this compound

There are several reliable methods for the laboratory-scale synthesis of this compound. The most common approaches start from either 3,5-difluorobenzoic acid or 3,5-difluorobenzonitrile.

From 3,5-Difluorobenzoic Acid via the Acyl Chloride

This is a robust and widely used two-step procedure. First, 3,5-difluorobenzoic acid is converted to the more reactive 3,5-difluorobenzoyl chloride using a chlorinating agent like thionyl chloride (SOCl₂). The resulting acyl chloride is then reacted with ammonia to form the desired amide.[3][4][5]

Experimental Protocol:

Step 1: Synthesis of 3,5-Difluorobenzoyl Chloride

-

Materials:

-

3,5-Difluorobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous toluene

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3,5-difluorobenzoic acid (1.0 equivalent) in anhydrous toluene.

-

Add a catalytic amount of DMF (e.g., a few drops).

-

Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred suspension at room temperature.

-

Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas (SO₂ and HCl) evolution.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess toluene and thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 3,5-difluorobenzoyl chloride can often be used in the next step without further purification.

-

Step 2: Synthesis of this compound

-

Materials:

-

3,5-Difluorobenzoyl chloride (from Step 1)

-

Concentrated aqueous ammonia

-

Dichloromethane (DCM)

-

-

Procedure:

-

In a separate flask, cool an excess of concentrated aqueous ammonia in an ice bath.

-

Dissolve the crude 3,5-difluorobenzoyl chloride in anhydrous DCM.

-

Add the DCM solution of the acyl chloride dropwise to the cold, vigorously stirred ammonia solution. A white precipitate of this compound will form.

-

Continue stirring the mixture in the ice bath for 1-2 hours after the addition is complete.

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid with cold water to remove ammonium chloride.

-

The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

-

Dry the purified crystals under vacuum.

-

Causality Behind Experimental Choices:

-

The conversion to the acyl chloride is a necessary activation step as the direct reaction of a carboxylic acid with ammonia is generally slow and requires high temperatures.

-

Thionyl chloride is a preferred chlorinating agent because its byproducts (SO₂ and HCl) are gaseous, which simplifies the workup.

-

The use of excess ammonia in the second step serves both as the nucleophile and as a base to neutralize the HCl byproduct generated during the reaction.

Diagram of the Synthetic Workflow:

Caption: Synthesis of this compound from 3,5-Difluorobenzoic Acid.

From 3,5-Difluorobenzonitrile via Hydrolysis

Another common method is the hydrolysis of 3,5-difluorobenzonitrile. This can be achieved under either acidic or basic conditions.[6][7]

Experimental Protocol (Acid-Catalyzed Hydrolysis):

-

Materials:

-

3,5-Difluorobenzonitrile

-

Concentrated sulfuric acid

-

Deionized water

-

-

Procedure:

-

In a round-bottom flask, carefully add 3,5-difluorobenzonitrile to concentrated sulfuric acid with stirring.

-

Heat the mixture to 110-120°C and stir for 4 hours.

-

Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.

-

The precipitated solid is collected by vacuum filtration and washed with cold water until the washings are neutral.

-

The crude product can be purified by recrystallization.

-

Causality Behind Experimental Choices:

-

Concentrated sulfuric acid acts as both the solvent and the catalyst for the hydrolysis of the nitrile group to the primary amide.

-

The reaction is performed at an elevated temperature to drive the hydrolysis to completion.

-

Pouring the reaction mixture onto ice serves to quench the reaction and precipitate the product, which has lower solubility in the cold aqueous acidic solution.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized this compound. The primary techniques used are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Expected Analytical Data:

-

1H NMR (Proton NMR): The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the amide protons. The aromatic protons will exhibit splitting patterns due to coupling with the adjacent fluorine atoms.

-

13C NMR (Carbon NMR): The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule. The carbons directly attached to fluorine will appear as doublets due to C-F coupling.

-

IR Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretches of the primary amide (typically two bands in the region of 3100-3500 cm⁻¹), the C=O stretch of the amide (around 1650-1680 cm⁻¹), and C-F stretches (in the fingerprint region, typically 1000-1400 cm⁻¹).

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of this compound (157.12 g/mol ).

Applications in Drug Discovery and Medicinal Chemistry

The this compound moiety is a key structural component in various biologically active molecules. Its presence can significantly influence the pharmacological properties of a compound.

FtsZ Inhibitors for Antibacterial Agents

Filamenting temperature-sensitive mutant Z (FtsZ) is a crucial protein involved in bacterial cell division. It is a promising target for the development of new antibacterial agents. Several studies have shown that derivatives of 2,6-difluorobenzamide, a constitutional isomer of our topic compound, exhibit potent inhibitory activity against FtsZ.[1] While direct examples for the 3,5-difluoro isomer are less common in the readily available literature, the underlying principle of the benzamide scaffold as a pharmacophore for FtsZ inhibition suggests that this compound is a valuable starting material for creating libraries of potential FtsZ inhibitors.

PARP Inhibitors for Cancer Therapy

Poly(ADP-ribose) polymerase (PARP) enzymes are involved in DNA repair, and their inhibition is a clinically validated strategy for the treatment of certain types of cancers, particularly those with BRCA mutations. The benzamide scaffold is a well-established pharmacophore for PARP inhibitors.[8][9][10][11][12] For instance, the core structure of many PARP inhibitors contains a benzamide moiety that mimics the nicotinamide portion of the NAD+ cofactor, which is the natural substrate of PARP. This compound can serve as a key building block in the synthesis of novel PARP inhibitors, where the fluorine atoms can enhance binding affinity and improve pharmacokinetic properties.

Diagram of PARP Inhibition in Cancer Therapy:

Caption: Mechanism of PARP inhibitors in BRCA-deficient cancer cells.

Safety and Handling

This compound is classified as an irritant. It is important to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area or a fume hood.

-

Hazard Statements:

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[13][14]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[13][14]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[13][14]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[14]

-

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and up-to-date safety information.

Conclusion

This compound is a versatile and commercially accessible building block with significant potential in drug discovery and materials science. Its synthesis is straightforward, and its incorporation into molecular scaffolds can impart desirable physicochemical and pharmacological properties. For researchers in medicinal chemistry, this compound represents a valuable tool for the design and synthesis of novel therapeutics, particularly in the fields of antibacterial and anticancer drug development.

References

- 1. Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3,5-Difluorobenzonitrile(64248-63-1) 1H NMR [m.chemicalbook.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. JPH06239810A - Method for producing 3,5-difluoroaniline - Google Patents [patents.google.com]

- 7. CN103224451A - Method for synthesizing 3,5-dichlorobenzoic acid - Google Patents [patents.google.com]

- 8. 3,5-ジフルオロベンゾイルクロリド 98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Novel Benzamide Derivatives: Synthesis and Bioactivity as Potent PARP‐1 Inhibitors | Semantic Scholar [semanticscholar.org]

- 12. [PDF] Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold | Semantic Scholar [semanticscholar.org]

- 13. merckmillipore.com [merckmillipore.com]

- 14. 3,5-Difluorobenzoic acid | C7H4F2O2 | CID 101265 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: Contextualizing 3,5-Difluorobenzamide in Research

An In-depth Technical Guide to the Safe Handling of 3,5-Difluorobenzamide

Prepared by: Gemini, Senior Application Scientist

This compound is a fluorinated aromatic amide, a class of compounds frequently utilized as key building blocks in medicinal chemistry and drug development. Its structural motifs are present in various pharmacologically active molecules. As with any specialized chemical reagent, a thorough understanding of its properties and associated hazards is not merely a regulatory formality but a cornerstone of responsible research and development. The integrity of experimental outcomes and, more importantly, the safety of laboratory personnel, depend on a robust and nuanced approach to chemical handling.

This guide moves beyond a simple recitation of safety data sheet (SDS) information. It aims to provide drug development professionals and researchers with the causal reasoning behind safety protocols, fostering an environment of proactive risk mitigation. By understanding the "why," scientists can make more informed decisions, adapt procedures to specific experimental contexts, and ensure a self-validating system of safety.

Section 1: Hazard Identification and Risk Profile

The foundation of safe handling is a complete understanding of the intrinsic hazards of the substance. This compound is classified under the Globally Harmonized System (GHS) with specific hazard statements that dictate the necessary precautions.[1][2][3]

Table 1: GHS Classification for this compound

| Hazard Class | Hazard Code | Hazard Statement | Source |

|---|---|---|---|

| Skin Corrosion/Irritation | H315 | Causes skin irritation | [1][2][3] |

| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation | [1][2][3] |

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation |[1][2][3] |

The primary risks associated with this compound are irritant in nature. It is a solid powder, meaning the most probable routes of exposure in a laboratory setting are inhalation of dust particles and direct contact with the skin or eyes.[1] The causality is direct: the chemical nature of the compound allows it to disrupt the normal function of epithelial tissues upon contact, leading to irritation. The respiratory irritation is a direct consequence of inhaling fine particulates, which can lodge in the respiratory tract.[3]

Table 2: Key Physical and Chemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 132980-99-5 | [2][3] |

| Molecular Formula | C₇H₅F₂NO | [3] |

| Molecular Weight | 157.12 g/mol | [3] |

| Appearance | White to off-white powder/crystalline solid | [4] |

| Melting Point | 155-159 °C | [5][6] |

| Storage Temperature | Store below +30°C in a dry, well-ventilated place |[5][7] |

Section 2: The Hierarchy of Controls: A Proactive Safety Paradigm

Effective safety management relies on a multi-layered approach known as the hierarchy of controls. This framework prioritizes the most effective and reliable control measures over less effective ones. Reliance on Personal Protective Equipment (PPE) alone is an indication of a weak safety system.

Caption: The Hierarchy of Controls prioritizes engineering and administrative solutions over personal protective equipment.

1. Engineering Controls (Primary Barrier): The most critical step is to physically separate the researcher from the hazard.

- Ventilated Enclosures: All weighing and handling of this compound powder must be conducted within a certified chemical fume hood or a ventilated balance enclosure.[1][8] This is non-negotiable. The negative pressure environment captures airborne particulates at the source, preventing inhalation.

- Safety Infrastructure: Laboratories must be equipped with easily accessible emergency eyewash stations and safety showers, as mandated by OSHA and good laboratory practice.[1][8]

2. Administrative Controls (Procedural Safeguards): These are the work practices and procedures that reduce exposure risk.

- Standard Operating Procedures (SOPs): A detailed, written SOP for handling this compound must be available and understood by all personnel.

- Designated Areas: Clearly mark areas where this compound is stored and handled.

- Hygiene: Prohibit eating, drinking, or applying cosmetics in the laboratory.[1][9] Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][8][9]

3. Personal Protective Equipment (PPE) (Final Barrier): PPE is essential but should never be the primary means of protection. It is the last line of defense should engineering and administrative controls fail.[9]

- Eye Protection: Chemical safety goggles are mandatory to protect against airborne dust and accidental splashes.[1][8][10] The hazard "Causes serious eye irritation" (H319) underscores this necessity.[1][2]

- Hand Protection: Wear nitrile gloves. Before use, always inspect gloves for any signs of degradation or puncture. Remove gloves using a technique that avoids skin contact with the exterior of the glove and dispose of them in the appropriate waste stream immediately after use.[11]

- Body Protection: A standard laboratory coat must be worn and kept fully buttoned.[10]

Section 3: Standard Operating Protocol for Handling and Use

This protocol outlines a self-validating workflow for the safe handling of this compound powder.

Protocol: Safe Weighing and Handling of this compound

-

Pre-Handling Verification:

-

Confirm the chemical fume hood or ventilated enclosure has a valid certification and is functioning correctly (check airflow monitor).

-

Ensure the work area is clean and uncluttered.

-

Locate the nearest eyewash station and safety shower; confirm the access path is clear.

-

Assemble all necessary equipment (spatulas, weigh paper/boats, secondary containers) inside the fume hood to minimize traffic in and out of the containment area.

-

Don all required PPE: safety goggles, nitrile gloves, and a lab coat.

-

-

Weighing and Dispensing:

-

Perform all operations at least 6 inches inside the sash of the fume hood.

-

Carefully open the primary container. Avoid creating dust clouds by using slow, deliberate movements.

-

Use a dedicated, clean spatula to transfer the desired amount of powder to a weigh boat or paper on a tared analytical balance inside the enclosure.

-

If transferring to a reaction vessel, do so within the fume hood. Use a powder funnel to minimize the risk of spillage.

-

Tightly reseal the primary container immediately after dispensing.

-

-

Post-Handling Procedures:

-

Carefully wipe down the spatula, weigh boat (if reusable), and any other contaminated surfaces with a damp cloth or paper towel to collect residual dust. Do this before removing items from the fume hood. Dispose of cleaning materials as hazardous waste.

-

Remove gloves and dispose of them properly.

-

Thoroughly wash hands and forearms with soap and water.

-

Section 4: Emergency Response and First Aid

In the event of an exposure, immediate and correct action is critical. All personnel must be familiar with these procedures before beginning work.[1]

Caption: First aid workflow for different routes of exposure to this compound.

-

Inhalation: Remove the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek medical attention.[1][4]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[1][4] If skin irritation develops or persists, seek medical attention.[1]

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure complete irrigation.[1][4] If present, remove contact lenses after the initial flushing. Persistent irritation requires immediate medical attention.[1]

-

Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water and seek immediate medical advice.[12]

Section 5: Accidental Release and Disposal

Spill Response Protocol:

-

Evacuate: Immediately alert others in the area and evacuate non-essential personnel.

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

Protect: Do not attempt cleanup without appropriate PPE (respirator, goggles, gloves, lab coat).

-

Contain & Clean: For a small powder spill, gently cover with a damp paper towel to avoid raising dust. Carefully sweep or scoop the material into a suitable container for disposal.[1][4] Avoid dry sweeping, which can aerosolize the powder.

-

Decontaminate: Wipe the spill area with a damp cloth.

-

Dispose: All contaminated materials (gloves, paper towels, swept powder) must be placed in a sealed, labeled container and disposed of as hazardous chemical waste according to institutional and local regulations.[1][12]

Conclusion

The safe handling of this compound is predicated on a foundational respect for its chemical hazards. By implementing a multi-tiered safety strategy rooted in the hierarchy of controls—prioritizing engineering solutions, reinforcing with strict administrative protocols, and ensuring the correct use of personal protective equipment—researchers can confidently and safely leverage this valuable compound in their work. Safety is not an impediment to research; it is an integral component of scientific excellence.

References

- 1. synquestlabs.com [synquestlabs.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. This compound | C7H5F2NO | CID 2736910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. This compound CAS#: 132980-99-5 [m.chemicalbook.com]

- 6. This compound [stenutz.eu]

- 7. merckmillipore.com [merckmillipore.com]

- 8. spectrumchemical.com [spectrumchemical.com]

- 9. osha.com [osha.com]

- 10. WERCS Studio - Application Error [assets.thermofisher.com]

- 11. ors.od.nih.gov [ors.od.nih.gov]

- 12. fishersci.com [fishersci.com]

role of fluorine substitution in benzamide crystal structures

An In-Depth Technical Guide to the Role of Fluorine Substitution in Benzamide Crystal Structures

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and pharmacological properties.[1][2] This guide provides a comprehensive technical analysis of the nuanced role of fluorine substitution in the crystal structures of benzamides, a prevalent motif in numerous pharmaceutical agents. Moving beyond a superficial overview, we delve into the fundamental principles of crystal engineering, exploring how the unique electronic properties of fluorine influence intermolecular interactions, crystal packing, and ultimately, the solid-state characteristics of these vital compounds. This document is intended to serve as a detailed resource for researchers and professionals in drug development, offering insights into the rational design of fluorinated benzamides with optimized solid-state properties.

Introduction: The Benzamide Moiety and the Strategic Imperative of Fluorination

Benzamides are a critical class of organic compounds, forming the structural core of a wide array of approved drugs. Their prevalence stems from their ability to engage in robust hydrogen bonding via the amide functionality, a key interaction for molecular recognition at biological targets. However, the journey of a drug molecule from synthesis to therapeutic action is fraught with challenges, many of which are dictated by its solid-state properties. Issues such as polymorphism, solubility, and stability are directly governed by the intricate dance of molecules in the crystalline state.

Fluorine, the most electronegative element, presents a unique set of properties when incorporated into an organic molecule.[3] Its small van der Waals radius allows it to act as a hydrogen isostere in some contexts, yet its profound electronic influence can dramatically alter molecular conformation, acidity, lipophilicity, and metabolic stability.[1][4] In the realm of crystal engineering, the introduction of fluorine can be a subtle yet powerful strategy to guide the self-assembly of molecules into well-defined, stable, and predictable crystalline forms.[5]

This guide will explore the multifaceted role of fluorine in benzamide crystal structures, with a focus on:

-

The influence of fluorine on crystal packing and the mitigation of structural disorder.

-

A detailed examination of the supramolecular synthons involving fluorine, including hydrogen bonds and halogen bonds.

-

The consequential impact of these structural modifications on the physicochemical properties relevant to drug development.

Taming Disorder: Fluorine as a Crystal Engineering Tool

A significant challenge in the crystallization of organic molecules is the presence of disorder, which can complicate structure determination and adversely affect material properties.[6][7][8] Recent studies on benzamide and thiobenzamide crystals have demonstrated that the substitution of hydrogen with fluorine, particularly at the ortho-position of the phenyl ring, can effectively suppress this disorder without altering the fundamental packing motif.[6][7][8][9][10][11]

Even low levels of fluorine occupancy (20-30%) have been shown to be sufficient to induce a more ordered crystalline state.[6][7][8][9][10] This phenomenon is rationalized by computational crystal structure prediction calculations, which reveal a much denser lattice energy landscape for benzamide compared to its fluorinated analogue, 2-fluorobenzamide.[6][8][10] This suggests that the introduction of fluorine makes a disordered state less energetically favorable, thereby promoting the formation of a single, well-defined crystalline form.[6][8][12]

Experimental Protocol: Co-crystallization for Disorder Suppression

The following protocol outlines a general method for investigating the effect of fluorine substitution on crystal disorder, as inspired by the work of Shtukenberg et al.[6]

-

Material Preparation: Synthesize or procure high-purity samples of the parent benzamide and its ortho-fluorinated analogue.

-

Solution Preparation: Prepare separate saturated solutions of the parent benzamide and the fluorinated benzamide in a suitable solvent (e.g., ethanol, ethyl acetate) at an elevated temperature.

-

Co-crystallization: Mix the solutions in varying molar ratios (e.g., 90:10, 80:20, 70:30 parent:fluorinated).

-

Crystal Growth: Allow the mixed solutions to cool slowly to room temperature, promoting the growth of single crystals.

-

Data Collection: Isolate suitable single crystals and perform single-crystal X-ray diffraction (SC-XRD) to determine the crystal structure and assess the level of disorder.

-

Analysis: Analyze the resulting crystallographic data to determine the occupancy of the fluorine atom and quantify the reduction in disorder compared to the pure parent benzamide.

Supramolecular Synthons Involving Fluorine

The predictability of crystal structures relies on the identification and understanding of robust intermolecular interactions, often referred to as supramolecular synthons. While the role of organic fluorine in directing crystal packing has been historically considered weak, detailed crystallographic and computational studies have identified several recurring and energetically significant synthons involving fluorine in benzamide and related structures.[8][13]

Hydrogen Bonding: The N-H···F Interaction

The existence and nature of hydrogen bonds involving covalently bound fluorine have been a subject of considerable debate.[14] However, in specific molecular contexts, such as fluorinated benzanilides and benzamides, both intramolecular and intermolecular N-H···F hydrogen bonds have been identified and characterized using a combination of NMR spectroscopy, DFT calculations, and X-ray crystallography.[15][16][17] These interactions, while weaker than conventional N-H···O hydrogen bonds, can play a crucial role in dictating molecular conformation and influencing crystal packing.[15][18]

Halogen Bonding